Quinterenol sulfate
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Overview
Description
Quinterenol sulfate is a chemical compound known for its bronchiectasis effect on patients with asthma . It is also referred to as quinprenaline sulfate. The compound has a molecular formula of C28H38N4O8S and a molecular weight of 590.69 g/mol . This compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of quinterenol sulfate involves the reaction of quinoline derivatives with sulfuric acid. The process typically includes the following steps:
Starting Material: Quinoline derivatives.
Reaction with Sulfuric Acid: The quinoline derivative is reacted with sulfuric acid under controlled conditions to form this compound.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of quinoline derivatives are reacted with sulfuric acid in industrial reactors.
Purification: The crude product is purified using industrial-scale crystallization or filtration techniques.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Quinterenol sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Quinterenol sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory conditions like asthma.
Industry: Utilized in the development of new materials and as a component in chemical formulations .
Mechanism of Action
Quinterenol sulfate can be compared with other similar compounds, such as:
Quinprenaline: Another bronchodilator with similar effects but different pharmacokinetic properties.
Quinoline Derivatives: Compounds like quinine and quinidine, which have different therapeutic applications but share structural similarities with this compound
Uniqueness: this compound is unique due to its specific bronchiectasis effect and its use in research focused on respiratory conditions. Its distinct molecular structure and interaction with beta-adrenergic receptors set it apart from other quinoline derivatives .
Comparison with Similar Compounds
- Quinprenaline
- Quinine
- Quinidine
- Quinoline N-oxide
Properties
CAS No. |
13758-23-1 |
---|---|
Molecular Formula |
C28H38N4O8S |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol;sulfuric acid |
InChI |
InChI=1S/2C14H18N2O2.H2O4S/c2*1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14;1-5(2,3)4/h2*3-7,9,13,16-18H,8H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
MDQRJOGEVJBXMW-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Quinterenol sulfate; CP-10,303-8; CP 10,303-8; Quinprenaline sulfate. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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